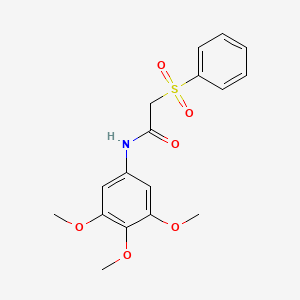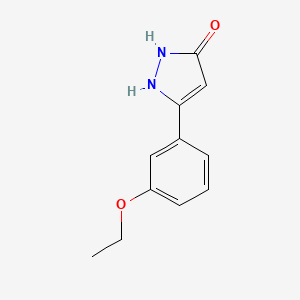![molecular formula C20H16N4O B3607359 3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B3607359.png)
3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine
Overview
Description
3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine is a heterocyclic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with benzoyl chloride to form the corresponding hydrazone, which is then cyclized with pyridine-3-carboxylic acid hydrazide in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
Uniqueness
3-[3-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyridine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-4-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-25-18-11-9-16(10-12-18)20-23-22-19(15-6-3-2-4-7-15)24(20)17-8-5-13-21-14-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTSLAIAJUDIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3607277.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3607279.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B3607288.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B3607301.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3607309.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B3607325.png)
![ethyl {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B3607337.png)

![N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZENESULFONAMIDE](/img/structure/B3607355.png)
![N-{1-[2-(2-Chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-YL}benzamide](/img/structure/B3607362.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B3607373.png)
![N-[(4-methoxyphenyl)methyl]-5-methyl-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3607376.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}ethanone](/img/structure/B3607385.png)

